Lansoprazole sodium

概要

説明

ランソプラゾールナトリウムは、ランソプラゾールナトリウムとしても知られており、主に胃酸分泌を抑制するために使用されるプロトンポンプ阻害剤です。それは抗分泌および抗潰瘍作用を持つベンゾイミダゾール誘導体です。 ランソプラゾールナトリウムは、逆流性食道炎、消化性潰瘍、およびゾリンジャー・エリソン症候群などの状態の治療に効果的です .

準備方法

合成経路および反応条件

ランソプラゾールナトリウムの合成には、いくつかのステップが含まれます。重要な中間体である2-[[[3-メチル-4-(2,2,2-トリフルオロエトキシ)-2-ピリジル]メチル]スルフィニル]-1H-ベンゾイミダゾールは、一連の反応によって調製されます。中間体と三塩化リンおよび酢酸との反応により、N-オキシド基が除去され、スルファニルメチルピリジンの生成が起こります。 この化合物は次に、tert-ブチルヒドロペルオキシドをエタノール中で酸化して、目的のスルホキシドを生成します .

工業生産方法

工業環境では、ランソプラゾールナトリウムの製造は、上記のように同様の反応条件を使用して大規模合成が行われます。 このプロセスは、高収率と高純度のために最適化されており、化合物が医薬品基準を満たしていることを保証しています .

化学反応の分析

反応の種類

ランソプラゾールナトリウムは、酸化、還元、置換などのさまざまな化学反応を起こします。 それは、主にCYP3A4とCYP2C18であるシトクロムP450酵素によって肝臓で広範に代謝されます .

一般的な試薬と条件

ランソプラゾールナトリウムの合成および反応で使用される一般的な試薬には、三塩化リン、酢酸、tert-ブチルヒドロペルオキシド、およびエタノールが含まれます。 反応は通常、目的の生成物が得られるように、制御された温度とpH条件下で行われます .

形成される主要な生成物

ランソプラゾールナトリウムの反応から生成される主要な生成物には、スルホンと5-ヒドロキシル化代謝物が含まれます。 これらの代謝物は、体内でさらに処理され、主に尿から排泄されます .

科学研究への応用

ランソプラゾールナトリウムは、広範囲の科学研究への応用を持っています。

化学: プロトンポンプ阻害剤とそのメカニズムを研究するためのモデル化合物として使用されます。

生物学: 細胞プロセスおよび酵素阻害に対するその効果について調査されています。

科学的研究の応用

Lansoprazole sodium has a wide range of scientific research applications:

Chemistry: Used as a model compound to study proton pump inhibitors and their mechanisms.

Biology: Investigated for its effects on cellular processes and enzyme inhibition.

Medicine: Widely used in clinical settings to treat acid-related disorders.

Industry: Employed in the pharmaceutical industry for the development of new drugs and formulations.

作用機序

ランソプラゾールナトリウムは、活性化されるために酸性環境でプロトン化を必要とするプロドラッグです。 この阻害は、酸産生の最終段階を防ぎ、それによって胃酸分泌を減少させます .

類似化合物との比較

類似化合物

オメプラゾール: 同様の作用機序を持つ別のプロトンポンプ阻害剤。

パンタプラゾール: 同様の状態を治療するために使用されますが、薬物動態プロファイルが異なります。

ラベプラゾール: 作用開始が速く、作用持続時間が長いことで知られています.

独自性

ランソプラゾールナトリウムは、胃酸分泌を阻害する高い効力と効果によって独自です。 それは、吸収が速く、代謝が広い好ましい薬物動態プロファイルを有しており、酸関連障害の治療に好ましい選択肢となっています .

生物活性

Lansoprazole sodium, a proton pump inhibitor (PPI), is primarily used in the treatment of gastroesophageal reflux disease (GERD) and other conditions associated with excessive gastric acid production. Its biological activity is characterized by its mechanism of action, pharmacokinetics, potential side effects, and emerging therapeutic applications beyond its primary use.

Lansoprazole functions by irreversibly inhibiting the H+,K+-ATPase enzyme located in the gastric parietal cells. This enzyme is crucial for the secretion of gastric acid. When lansoprazole is protonated in the acidic environment of the stomach, it forms a sulfenamide that covalently binds to cysteine residues on the H+,K+-ATPase, leading to prolonged inhibition of acid secretion .

Key Mechanism Details:

- Prodrug Activation: Requires acidic pH for activation.

- Target Enzyme: H+,K+-ATPase.

- Covalent Binding: Forms stable disulfides with cysteine residues.

Pharmacokinetics

Lansoprazole exhibits high oral bioavailability (80-90%) and reaches peak plasma concentration approximately 1.7 hours post-administration. However, food intake can significantly reduce its absorption by 50-70%, indicating that it should be taken before meals .

Pharmacokinetic Parameters:

| Parameter | Value |

|---|---|

| Oral Bioavailability | 80-90% |

| Peak Plasma Concentration (Cmax) | 1.7 hours post-dose |

| Effect of Food | Reduces absorption by 50-70% |

Clinical Efficacy and Safety

Lansoprazole has demonstrated efficacy in reducing symptoms of GERD and healing erosive esophagitis. In clinical studies, patients showed significant reductions in antacid use and improvement in symptom severity after treatment with lansoprazole .

Case Study: Lansoprazole-Induced Hyponatremia

A notable case involved a young woman who developed symptomatic hyponatremia attributed to lansoprazole therapy. After discontinuation of the drug, her sodium levels normalized within days, highlighting a rare but significant side effect associated with its use .

Emerging Research and Applications

Recent studies have explored additional therapeutic potentials of lansoprazole beyond acid suppression:

- Antitumor Activity: Research indicates that lansoprazole may induce apoptosis in cancer cells (e.g., A549 lung cancer cells) through mechanisms involving reactive oxygen species (ROS) and modulation of autophagic processes .

- Antimicrobial Properties: Lansoprazole has shown activity against Mycobacterium tuberculosis, suggesting potential applications as an adjunct therapy in tuberculosis treatment .

Summary of Findings

The biological activity of this compound encompasses its established role as a proton pump inhibitor along with emerging evidence supporting its utility in oncology and infectious diseases. While it is effective in managing acid-related disorders, clinicians should be aware of its potential side effects, including rare cases of electrolyte imbalances.

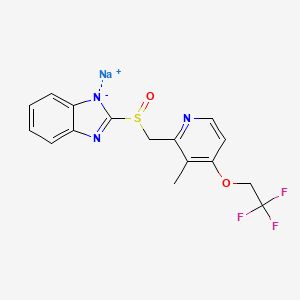

特性

IUPAC Name |

sodium;2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]benzimidazol-1-ide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3N3O2S.Na/c1-10-13(20-7-6-14(10)24-9-16(17,18)19)8-25(23)15-21-11-4-2-3-5-12(11)22-15;/h2-7H,8-9H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTGPYEHFRKGRIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3[N-]2)OCC(F)(F)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3N3NaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226904-00-3 | |

| Record name | Lansoprazole sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0226904003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LANSOPRAZOLE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GV9NY1U369 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。